Receptor Binding Affinity: Gonadorelin Acetate Hydrate (Ki = 13 nM) vs. Superagonist Analogs
Gonadorelin acetate hydrate exhibits a binding affinity (Ki) of 13 nM for the human GnRH receptor expressed in CHO cells . This native-sequence peptide is significantly less potent than synthetic 'superagonist' analogs. For instance, buserelin is approximately 20-fold more potent than native GnRH, and deslorelin is 144-fold more potent . This substantial difference in receptor binding is a critical differentiator, as the high potency of superagonists leads to receptor downregulation and suppression of gonadotropin release (medical castration), whereas the moderate potency of gonadorelin is used for pulsatile stimulation of the hypothalamic-pituitary-gonadal axis .
| Evidence Dimension | Binding Affinity (Ki) to human GnRH Receptor |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Buserelin (20x more potent than GnRH); Deslorelin (144x more potent than GnRH) |
| Quantified Difference | Target compound is ~20- to >100-fold less potent than superagonist analogs |
| Conditions | CHO cells expressing human GnRH receptor (Ki) ; General pharmacological potency comparison |
Why This Matters
The 20- to >100-fold difference in receptor binding potency dictates the distinct therapeutic applications: pulsatile stimulation (gonadorelin) versus sustained suppression (superagonists), making potency a key procurement criterion.
